

The Discovery and Development of AN2718 (Crisaborole): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AN2718**

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Abstract

AN2718, commercially known as crisaborole (brand name Eucrisa®), is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis. Developed by Anacor Pharmaceuticals and later acquired by Pfizer, this small molecule represents a novel class of boron-containing phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key preclinical and clinical data of **AN2718**. Detailed experimental methodologies, quantitative data summaries, and pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Emergence of a Novel Benzoxaborole

The journey of **AN2718** began at Anacor Pharmaceuticals, a biopharmaceutical company focused on leveraging its boron chemistry platform to discover and develop new therapeutics. [1][2] The primary goal was to create a topical anti-inflammatory agent with a favorable safety profile, suitable for chronic use in inflammatory skin diseases like atopic dermatitis and psoriasis.[1] This led to the exploration of benzoxaboroles, a class of compounds containing a boron atom within a heterocyclic ring system.

In 2016, Pfizer acquired Anacor Pharmaceuticals for approximately \$5.2 billion, gaining access to crisaborole, which was then under review by the U.S. Food and Drug Administration (FDA). [3] Crisaborole received its first FDA approval in December 2016 for the treatment of mild-to-moderate atopic dermatitis in patients two years of age and older.[4]

Mechanism of Action

AN2718 exhibits a dual mechanism of action, functioning as both an anti-inflammatory agent and an antifungal compound.

Anti-Inflammatory Action: PDE4 Inhibition

The primary mechanism of action for **AN2718** in atopic dermatitis is the inhibition of phosphodiesterase 4 (PDE4).[5][6] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses.[5] By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels. [7][8] This elevation in cAMP is thought to downregulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- α), interleukins (IL-2, IL-4, IL-5, IL-10, IL-12, IL-23), and interferon-gamma (IFN- γ), thereby reducing the inflammatory cascade characteristic of atopic dermatitis.[7][9][10]

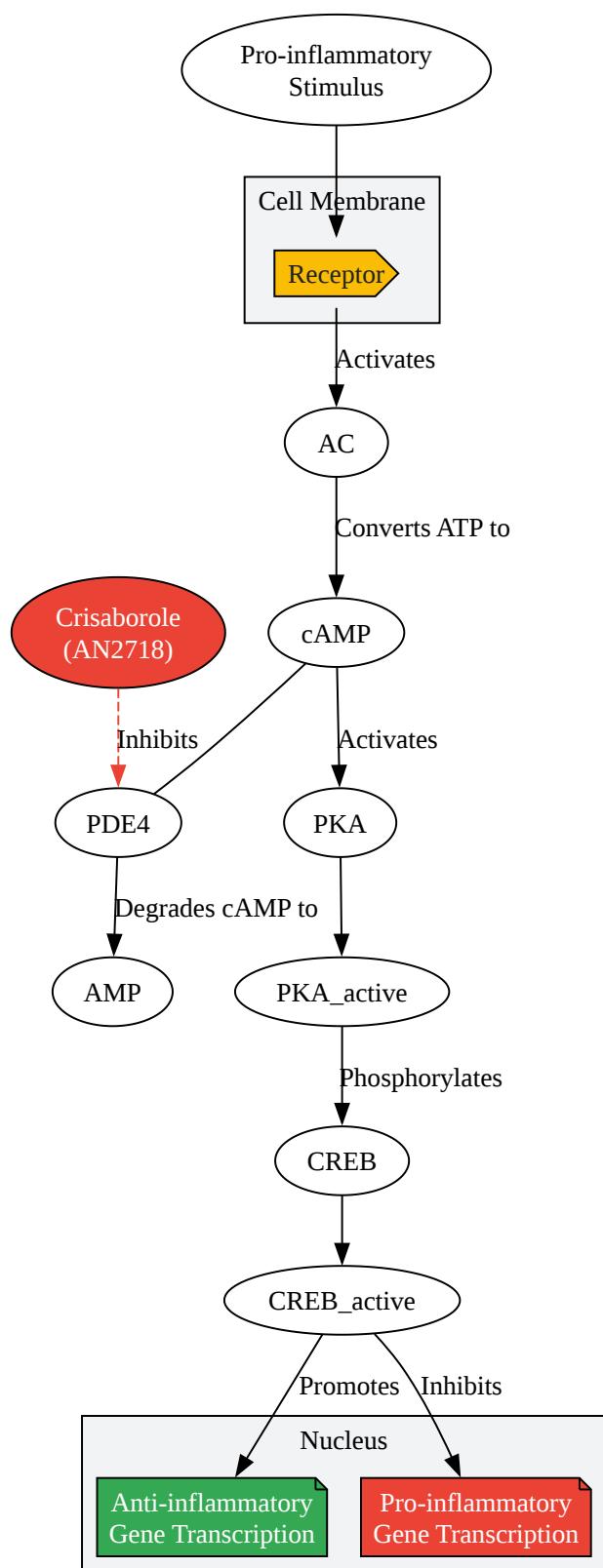
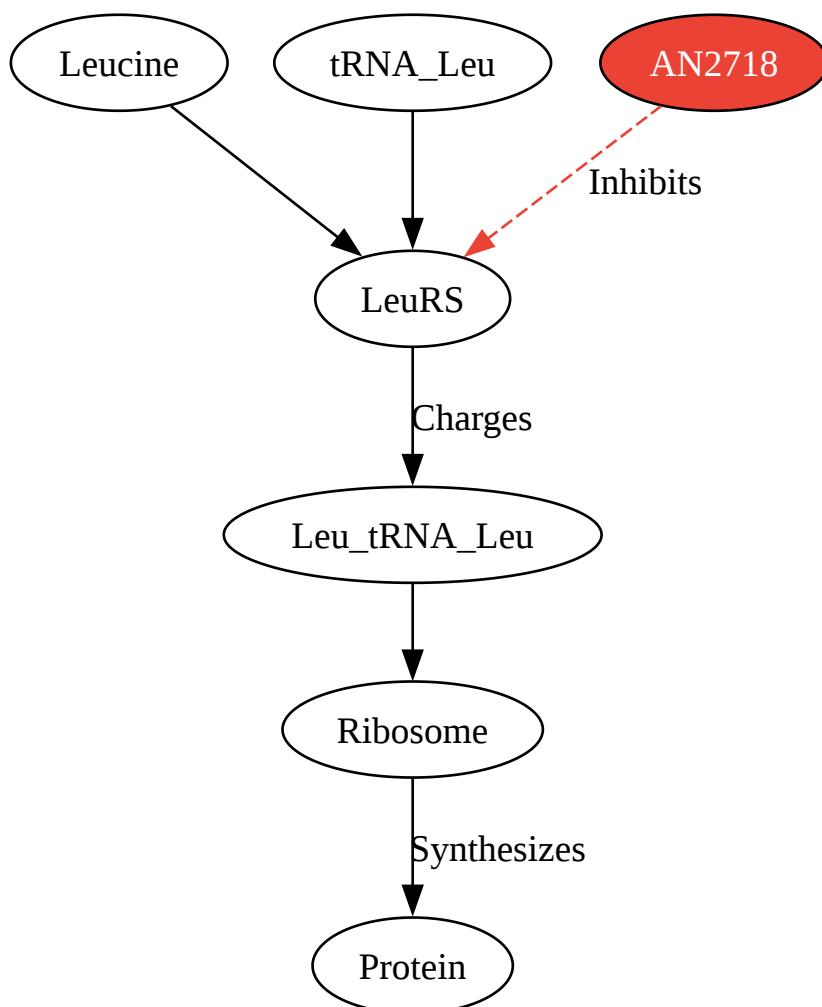
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Figure 1: **AN2718** (Crisaborole) Mechanism of Action via PDE4 Inhibition.

Antifungal Action: Leucyl-tRNA Synthetase Inhibition

In addition to its anti-inflammatory properties, **AN2718** was also investigated for its antifungal activity, particularly for the treatment of tinea pedis.^[11] Its antifungal mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.^{[11][12]} **AN2718** forms an adduct with the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme. This trapping of tRNA prevents the catalytic cycle, thereby halting protein synthesis and inhibiting fungal growth.^[13]



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Figure 2: **AN2718** Antifungal Mechanism of Action via LeuRS Inhibition.

Quantitative Preclinical Data

Table 1: In Vitro Anti-inflammatory and Antifungal Activity of AN2718

Assay	Target	Cell/Enzyme Source	IC50 / MIC90	Reference
<hr/>				
Anti-inflammatory				
PDE4 Inhibition	PDE4B	Human recombinant	77 nM	[1]
TNF- α Release	Human PBMCs	Lipopolysaccharide-stimulated	190 nM	[14]
IL-1 β Release	Human PBMCs	Lipopolysaccharide-stimulated	500 nM	[14]
IL-6 Release	Human PBMCs	Lipopolysaccharide-stimulated	210 nM	[14]
<hr/>				
Antifungal				
Enzyme Inhibition	Cytoplasmic LeuRS	Candida albicans	4.2 μ M	[11]
Enzyme Inhibition	Cytoplasmic LeuRS	Aspergillus fumigatus	2.0 μ M	[11]
Fungal Growth	Candida albicans	(n=100)	1 μ g/mL	[11]
Fungal Growth	Candida glabrata	(n=100)	0.25 μ g/mL	[11]
Fungal Growth	Trichophyton mentagrophytes	(n=100)	1 μ g/mL	[11]
Fungal Growth	Trichophyton rubrum	(n=100)	0.5 μ g/mL	[11]

Key Experimental Protocols

PDE4 Inhibition Assay

A detailed protocol for determining the PDE4 inhibitory activity of **AN2718** would typically involve the following steps:

- Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. The substrate, cAMP, is radiolabeled (e.g., with tritium, ^3H) for detection.
- Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the PDE4B enzyme, a buffer solution (e.g., Tris-HCl), magnesium chloride (as a cofactor), and varying concentrations of the test compound (**AN2718**).
- Initiation and Incubation: The reaction is initiated by the addition of $[^3\text{H}]$ cAMP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic activity.
- Termination: The reaction is terminated by the addition of a stop solution, often containing a mixture of unlabeled cAMP and 5'-AMP, and by heat inactivation.
- Separation of Product: The product of the reaction, $[^3\text{H}]$ 5'-AMP, is separated from the unreacted $[^3\text{H}]$ cAMP. This is commonly achieved using anion-exchange chromatography or by snake venom nucleotidase treatment followed by precipitation.
- Quantification: The amount of $[^3\text{H}]$ 5'-AMP is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of **AN2718** is calculated relative to a control with no inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cytokine Release Assay

The protocol for measuring the inhibition of cytokine release by **AN2718** in human peripheral blood mononuclear cells (PBMCs) generally follows these steps:

- PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) in multi-well plates. The cells are pre-incubated with various concentrations of

AN2718 for a defined period.

- Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.
- Incubation: The plates are incubated for a specific duration (e.g., 18-24 hours) to allow for cytokine synthesis and release into the culture supernatant.
- Supernatant Collection: After incubation, the cell culture supernatants are collected.
- Cytokine Quantification: The concentration of specific cytokines (e.g., TNF- α , IL-6) in the supernatants is measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The percentage of inhibition of cytokine release at each **AN2718** concentration is calculated compared to the stimulated control (LPS alone). The IC50 value is determined from the resulting dose-response curve.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** against fungal LeuRS is determined by measuring the inhibition of leucine incorporation into tRNA, with a protocol as follows:

- Enzyme and Substrate Preparation: Recombinant fungal LeuRS (e.g., from *Candida albicans*) is expressed and purified. The substrates include L-leucine (often radiolabeled, e.g., with ^{14}C), ATP, and a source of total tRNA (e.g., from baker's yeast).
- Reaction Mixture: The assay is conducted in a reaction buffer containing the LeuRS enzyme, ATP, magnesium chloride, and varying concentrations of **AN2718**.
- Initiation and Incubation: The reaction is initiated by the addition of $[^{14}\text{C}]$ -leucine and tRNA. The mixture is incubated at a controlled temperature (e.g., 37°C) for a set time.
- Precipitation and Washing: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated by the addition of cold trichloroacetic acid (TCA). The precipitate is then collected on a filter membrane and washed multiple times with cold TCA and ethanol to remove unincorporated $[^{14}\text{C}]$ -leucine.

- Quantification: The radioactivity retained on the filter, representing the amount of [¹⁴C]leucyl-tRNA formed, is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition of LeuRS activity is calculated for each **AN2718** concentration relative to a control without the inhibitor. The IC₅₀ value is then derived from the dose-response curve.

Clinical Development and Efficacy

AN2718 (crisaborole) underwent a comprehensive clinical development program, culminating in its approval for atopic dermatitis.

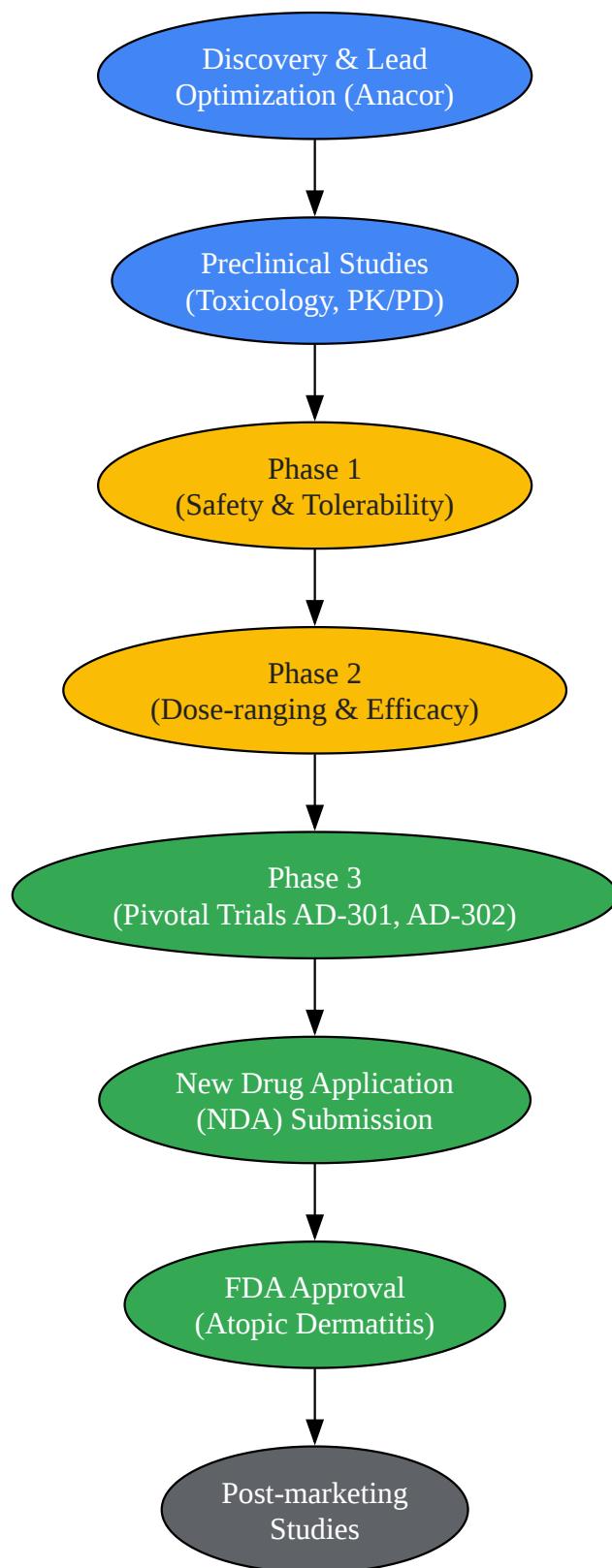
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Figure 3: **AN2718** (Crisaborole) Clinical Development Workflow.

Phase 3 Pivotal Trials: AD-301 and AD-302

The efficacy and safety of crisaborole ointment, 2%, were established in two large, identical, multicenter, double-blind, vehicle-controlled Phase 3 studies (AD-301 and AD-302).[\[15\]](#)[\[16\]](#)

- Study Design: Patients aged 2 years and older with mild-to-moderate atopic dermatitis were randomized in a 2:1 ratio to receive either crisaborole ointment 2% or vehicle ointment twice daily for 28 days.[\[16\]](#)[\[17\]](#)
- Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at day 29.[\[16\]](#)[\[17\]](#)

Table 2: Efficacy Results from Phase 3 Trials (AD-301 & AD-302) at Day 29

Endpoint	Study	Crisaborole 2% (n)	Vehicle (n)	p-value	Reference
ISGA					
Success					
(Clear or Almost Clear with \geq 2-grade improvement)	AD-301	32.8% (503)	25.4% (256)	0.038	[16]
AD-302		31.4% (513)	18.0% (250)	<0.001	[16]
Pruritus					
Improvement					
(Median time to improvement in days)	AD-301	5.0	10.0	0.0003	[16]
AD-302		6.0	9.0	0.0087	[16]

Safety and Tolerability

Across the Phase 3 trials, crisaborole was well-tolerated. The most common treatment-related adverse event was application site pain (including burning or stinging), which was generally mild to moderate in severity.[15]

Pharmacokinetics

A maximal-use systemic exposure (MUSE) study was conducted in pediatric patients (ages 2 to 17) with mild-to-moderate atopic dermatitis involving a large body surface area.[18][19]

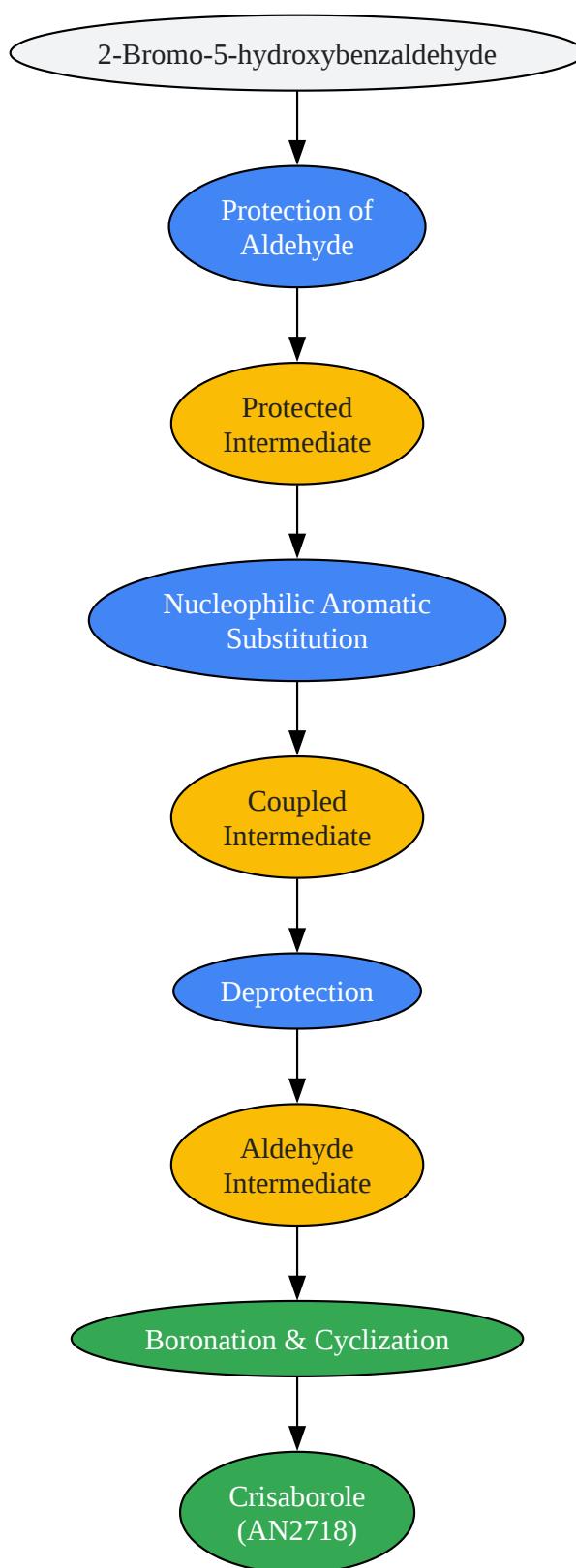
- Study Design: Crisaborole ointment, 2% was applied twice daily for 28 days to patients with extensive atopic dermatitis.[18]
- Results: The study demonstrated that systemic exposure to crisaborole and its metabolites was low.[18][19] Steady-state plasma concentrations were reached by day 8.[17]

Table 3: Pharmacokinetic Parameters of Crisaborole (Day 8) in Pediatric Patients

Parameter	Value (Mean \pm SD)	Reference
Cmax (ng/mL)	127 \pm 196	[17]
AUC0-12 (ng·h/mL)	949 \pm 1240	[17]

Chemical Synthesis

The synthesis of crisaborole has been described through various routes. A common approach involves a multi-step process starting from commercially available materials.



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Figure 4: A Generalized Synthetic Pathway for Crisaborole.

A key step in the synthesis is the introduction of the boron-containing benzoxaborole ring system. This is often achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent cyclization.[20][21]

Structure-Activity Relationship (SAR)

The development of **AN2718** was guided by structure-activity relationship studies of a series of benzoxaborole analogs. These studies aimed to optimize the PDE4 inhibitory potency and anti-inflammatory activity. Key findings from SAR studies on benzoxaboroles as PDE4 inhibitors include:

- The presence of the benzoxaborole core is crucial for activity.
- The nature and position of substituents on the phenoxy ring significantly influence potency. Electron-withdrawing groups, such as the cyano group in crisaborole, were found to enhance activity.[1]
- Modifications to the benzoxaborole ring system can modulate both potency and selectivity.

Conclusion

AN2718 (crisaborole) represents a successful example of rational drug design, leveraging a novel boron-based chemical scaffold to address an unmet need in the treatment of atopic dermatitis. Its journey from discovery at Anacor Pharmaceuticals to its place in Pfizer's portfolio highlights the dynamic nature of the pharmaceutical industry. The dual mechanism of action, targeting both inflammation via PDE4 inhibition and fungal growth through LeuRS inhibition, underscores the versatility of the benzoxaborole platform. The comprehensive preclinical and clinical data demonstrate a favorable efficacy and safety profile for the topical treatment of mild-to-moderate atopic dermatitis. This technical guide provides a detailed overview of the key scientific and developmental milestones of **AN2718**, serving as a valuable resource for the scientific community.

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- To cite this document: BenchChem. [The Discovery and Development of AN2718 (Crisaborole): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667275#an2718-discovery-and-development-history]

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